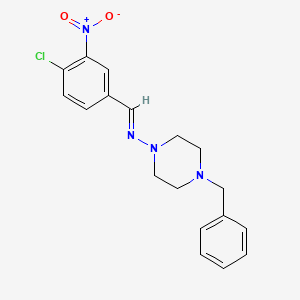

4-benzyl-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds structurally related to "4-benzyl-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine" involves several key steps, including the formation of the piperazine ring, the introduction of the benzylidene moiety, and the incorporation of nitro and chloro substituents. For instance, derivatives of piperazine have been synthesized through reactions involving nitrobenzaldehyde and cyclohexanone, followed by condensation and click reactions (Mahdavi et al., 2016). Similarly, 1-(2,3-dichlorophenyl)piperazine derivatives have been prepared from dichloro-nitrobenzene and piperazine via alkylation and reduction steps (Quan, 2006).

Molecular Structure Analysis

The molecular structure of piperazine derivatives shows a slightly distorted chair conformation for the piperazine ring. The orientation of substituent groups, such as nitro and benzylidene moieties, relative to the piperazine ring and each other, plays a crucial role in the overall molecular configuration. For example, in a related compound, the nitro group is twisted relative to the benzene ring, affecting the molecule's physical and chemical properties (Kavitha et al., 2013).

Chemical Reactions and Properties

Piperazine derivatives participate in various chemical reactions, including nucleophilic substitution, which can lead to the formation of novel compounds with different substituents. These reactions are influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic rings, affecting the compound's reactivity and stability. For example, the reaction of 4,6-dichloro-5-nitrobenzofuroxan with piperazine results in the arylation of amino groups, demonstrating the compound's reactivity towards electrophilic substitution (Gibadullina et al., 2012).

Aplicaciones Científicas De Investigación

Convenient Synthesis of Bifunctional Tetraaza Macrocycles

This research describes the synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines, which are converted into bifunctional poly(amino carboxylate) chelating agents. The synthesis involves cyclization of (4-nitrobenzyl)-ethylenediamine with BOC-protected amino disuccinimido esters, yielding macrocyclic diamides. These compounds are then processed to produce substituted macrocyclic amines, further alkylated to generate isothiocyanate derivatives and ^14C labeled chelating agents. This method offers a convenient approach to synthesizing complex structures relevant in chemical biology and material science applications (McMurry, Brechbiel, Kumar, & Gansow, 1992).

Reaction with Aromatic Amines and Nitrogen-containing Heterocycles

The study investigates the reactivity of 4,6-Dichloro-5-nitrobenzofuroxan with aromatic and heterocyclic amines, including piperazine. The reaction results in mono-substitution products, highlighting the compound's potential in synthesizing novel organic molecules with two benzofuroxan fragments. Such reactions are pivotal in developing new materials and pharmaceuticals (Gibadullina et al., 2012).

Crystal Structure of a Piperazine Derivative

This study presents the crystal structure of a specific piperazine derivative, showcasing the molecule's conformation and intermolecular interactions. Understanding the structural attributes of such compounds is essential for designing molecules with desired physical and chemical properties, useful in drug development and material science (Kavitha et al., 2013).

Synthesis of Sulphonamide Benzothiazole for Antimicrobial Screening

Research on synthesizing novel 3-[6'Fluoro-7'-substituted-(1',3')benzothiazol-2‘-yl]p-benzene sulphonamido-2-onitrobenzene thiazolidin-4-one compounds reveals their potential antimicrobial activity. Such studies contribute to the discovery of new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Inhibition of Nucleoside Transport Proteins

The research on the synthesis and biological evaluation of C8-alkylamine-substituted purines, including derivatives of 4-nitrobenzylthioinosine (NBTI), explores their use in inhibiting the nucleoside transport protein ENT1. Such compounds have potential therapeutic applications in treating diseases related to nucleoside transport dysfunction (Tromp et al., 2005).

Antihistaminic Activity of Benzimidazole Derivatives

A study on the synthesis and screening of N1-Alkyl–2(N4- Alkyl/Aryl piperazinyl methyl) Benzimidazole derivatives for antihistaminic activity highlights their potential in treating allergic diseases. The findings underscore the role of chemical synthesis in developing new therapeutic agents with low toxicity (Gadhave, Vichare, & Joshi, 2012).

Propiedades

IUPAC Name |

(E)-N-(4-benzylpiperazin-1-yl)-1-(4-chloro-3-nitrophenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O2/c19-17-7-6-16(12-18(17)23(24)25)13-20-22-10-8-21(9-11-22)14-15-4-2-1-3-5-15/h1-7,12-13H,8-11,14H2/b20-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQLAZJJGIULEA-DEDYPNTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599023.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5599027.png)

![4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5599037.png)

![N-(3-chloro-4-fluorophenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5599045.png)

![N-cyclopropyl-3-{5-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5599048.png)

![3-{[3-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}phenol](/img/structure/B5599059.png)

![N-{(3S*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5599063.png)

![3,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5599066.png)

![ethyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5599069.png)

![1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5599072.png)

![3-isobutyl-N-[1-methyl-2-(2-thienyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5599081.png)